
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate is a chemical compound with a complex structure that includes a phenyl group, a pyridine ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate can be achieved through several methods. One common approach involves the reaction of 6-(2-methoxyethoxy)pyridin-3-ylamine with phenyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine: A compound with similar structural features and potential anti-cancer activity.
Erlotinib hydrochloride: Another quinazoline derivative with similar pharmacological properties.
Uniqueness
Phenyl 6-(2-methoxyethoxy)pyridin-3-ylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
phenyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C15H16N2O4/c1-19-9-10-20-14-8-7-12(11-16-14)17-15(18)21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
NRHPZBYKFZBWLH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


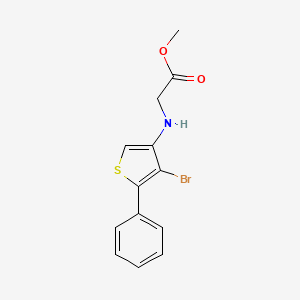
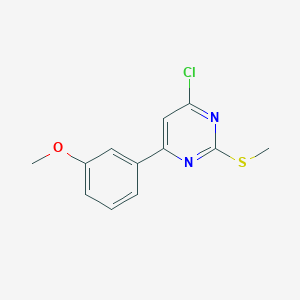
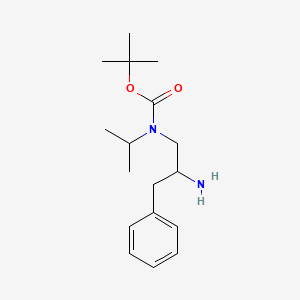

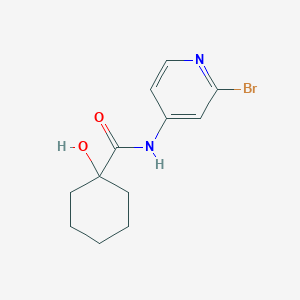
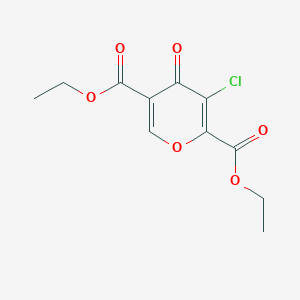
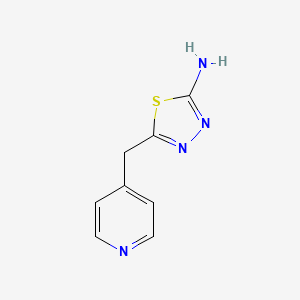

![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
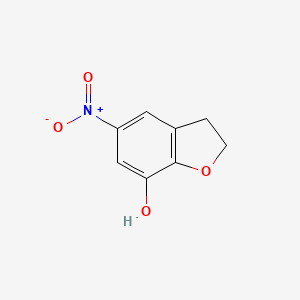
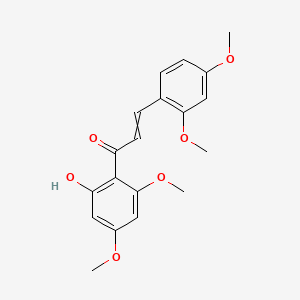
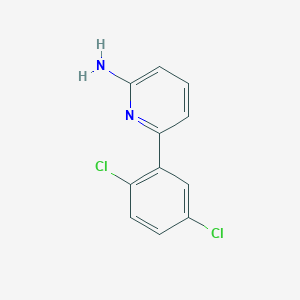
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
